molecular formula C25H23N3O4 B14979483 2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B14979483
M. Wt: 429.5 g/mol
InChI Key: RJJVRHJXKXNIKQ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, an oxadiazole moiety, and an acetamide group, making it a versatile candidate for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 3,4-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,4-dimethylphenoxyacetic acid: This intermediate is prepared by reacting 3,4-dimethylphenol with chloroacetic acid under basic conditions.

    Synthesis of 4-methoxyphenyl-1,2,4-oxadiazole: This involves the cyclization of 4-methoxybenzonitrile with hydrazine hydrate and subsequent oxidation.

    Coupling Reaction: The final step involves coupling 3,4-dimethylphenoxyacetic acid with 4-methoxyphenyl-1,2,4-oxadiazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or reduced oxadiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The oxadiazole moiety is known to interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible PVC.

Uniqueness

2-(3,4-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to its combination of aromatic rings, oxadiazole moiety, and acetamide group. This structural diversity allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C25H23N3O4/c1-16-8-11-20(14-17(16)2)31-15-23(29)26-22-7-5-4-6-21(22)25-27-24(28-32-25)18-9-12-19(30-3)13-10-18/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

RJJVRHJXKXNIKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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